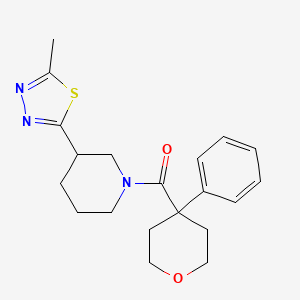

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine

Description

Properties

IUPAC Name |

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-15-21-22-18(26-15)16-6-5-11-23(14-16)19(24)20(9-12-25-13-10-20)17-7-3-2-4-8-17/h2-4,7-8,16H,5-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZORCRPWVJDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is a derivative of piperidine and thiadiazole, which has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by relevant data tables and case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with appropriate piperidine derivatives and phenolic compounds. The structural confirmation is achieved through various spectral analyses including NMR and mass spectrometry.

2. Biological Activity

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | <150 | Induces apoptosis |

| HepG2 (Liver Cancer) | <10 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon Cancer) | 3.29 | Growth inhibition |

The IC50 values indicate that the compound exhibits potent activity against these cancer cell lines, with specific mechanisms involving apoptosis induction and cell cycle arrest. For instance, in MCF-7 cells, treatment resulted in an increased Bax/Bcl-2 ratio and elevated caspase 9 levels, suggesting a mitochondrial pathway of apoptosis .

2.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of Apoptosis: Enhanced expression of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest: Significant accumulation of cells in the G2/M phase indicates disruption in cell cycle progression.

Research indicates that the presence of the thiadiazole moiety is crucial for these activities, enhancing lipid solubility and facilitating cellular uptake .

3. Case Studies

Several case studies have been conducted to evaluate the biological activity of similar thiadiazole derivatives:

- A study on a series of thiadiazole-based compounds demonstrated their ability to inhibit tumor growth in vivo using xenograft models. Compounds with similar structural features to our target compound showed promising results in reducing tumor size significantly compared to controls .

- Another study focused on structure-activity relationships (SAR) revealed that modifications on the piperidine ring could enhance cytotoxicity against specific cancer types. For example, substituting different aryl groups on the piperidine scaffold improved selectivity towards cancer cells over normal cells .

4. Conclusion

The biological activity of This compound showcases its potential as an effective anticancer agent. Its ability to induce apoptosis and arrest the cell cycle positions it as a candidate for further development in cancer therapeutics. Future research should focus on optimizing its structure for enhanced potency and selectivity.

This compound represents a promising avenue in drug discovery within the realm of heterocyclic chemistry and its applications in oncology.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL . The mechanism of action often involves interaction with cellular targets such as tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The incorporation of the thiadiazole ring has been linked to enhanced activity against bacterial strains, making it a candidate for developing new antibiotics . The compound's structure allows for modifications that can improve selectivity and potency against specific pathogens.

Synthetic Methodologies

The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Formation of the Thiadiazole Ring : Using hydrazine derivatives and carboxylic acids.

- Piperidine Formation : Cyclization reactions involving appropriate amines and carbonyl compounds.

- Final Coupling : The final step often involves coupling the piperidine derivative with the thiadiazole moiety through nucleophilic substitution reactions.

Case Study 1: Anticancer Activity Evaluation

A study published in Molecules explored the anticancer efficacy of various thiadiazole derivatives against multiple cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted cancer therapy .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activities, derivatives of thiadiazoles were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole structure significantly influenced antibacterial potency, suggesting pathways for designing new antimicrobial agents .

Tables

| Application Area | Activity Type | Cell Lines/Pathogens | IC50 Values |

|---|---|---|---|

| Anticancer | Cytotoxicity | HCT116 | 3.29 μg/mL |

| H460 | 10 μg/mL | ||

| MCF-7 | 0.28 μg/mL | ||

| Antimicrobial | Bacterial Inhibition | Various Strains | Variable |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Compounds with piperidine and thiadiazole rings can undergo nucleophilic substitution reactions, especially when activated by suitable leaving groups. For instance, if the piperidine nitrogen is substituted with a leaving group, it could react with nucleophiles like amines or alcohols.

Hydrolysis Reactions

The carbonyl group in the phenyloxane moiety can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of carboxylic acids or alcohols.

Analytical Techniques for Reaction Monitoring

Analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy , Mass Spectrometry (MS) , and Infrared (IR) Spectroscopy are crucial for monitoring and confirming the outcomes of chemical reactions involving this compound. These methods help identify the structure and purity of products.

Research Findings and Data

Future Research Directions

Future studies should focus on synthesizing this compound and exploring its chemical reactivity under various conditions. This could involve investigating its stability, potential for nucleophilic substitution, hydrolysis, and cyclization reactions. Additionally, biological activity assays could reveal potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Physicochemical Properties

- Molecular Weight : Most analogues fall within 330–450 g/mol, aligning with typical drug-like molecules.

- Solubility : Methoxy-substituted compounds (e.g., ) are predicted to have higher aqueous solubility due to polar groups.

- Metabolic Stability : The phenyloxane group in the target compound may resist oxidative metabolism better than simpler aryl rings.

Preparation Methods

Thiadiazole Ring Formation

The 5-methyl-1,3,4-thiadiazole moiety is synthesized through cyclocondensation of thioamides with hydrazine derivatives. For example:

-

Method A : Reacting thioacetamide with hydrazine hydrate in the presence of phosphorus oxychloride yields 5-methyl-1,3,4-thiadiazole-2-amine.

-

Method B : Treatment of 1-(piperidin-3-yl)thiourea with bromine in acetic acid facilitates cyclization to form the thiadiazole ring directly on the piperidine backbone.

Example Procedure (Adapted from):

-

Starting Material : 1-(Piperidin-3-yl)thiourea (1.0 mmol) is dissolved in glacial acetic acid (10 mL).

-

Cyclization : Bromine (1.2 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours.

-

Workup : The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane.

-

Yield : 78% after purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Characterization Data :

Functionalization of Piperidine

To introduce the thiadiazole at the 3-position of piperidine, nucleophilic substitution or Mitsunobu reactions are employed:

-

Method C : 3-Bromopiperidine is reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of K₂CO₃ in DMF at 80°C.

-

Method D : Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach the thiadiazole to piperidine.

Optimized Conditions (Method C):

-

Reagents : 3-Bromopiperidine (1.0 mmol), 5-methyl-1,3,4-thiadiazole-2-thiol (1.2 mmol), K₂CO₃ (2.0 mmol), DMF (15 mL).

-

Reaction Time : 12 hours at 80°C.

-

Yield : 65% after recrystallization from ethanol.

Synthesis of Intermediate B: 4-Phenyloxane-4-carbonyl Chloride

Oxane Ring Formation

The 4-phenyloxane scaffold is constructed via acid-catalyzed cyclization of 1,5-diols or through Prins cyclization:

-

Method E : Reaction of 3-phenylpropane-1,5-diol with para-toluenesulfonic acid (PTSA) in toluene under reflux yields 4-phenyloxane.

-

Method F : Prins cyclization of styrene with formaldehyde in the presence of BF₃·Et₂O.

Procedure (Method E):

-

Reactants : 3-Phenylpropane-1,5-diol (1.0 mmol), PTSA (0.1 mmol), toluene (20 mL).

-

Cyclization : Reflux for 8 hours, followed by removal of water via Dean-Stark trap.

-

Yield : 82% after distillation under reduced pressure.

Carbonylation to Acid Chloride

The oxane intermediate is converted to its carbonyl chloride using oxalyl chloride:

-

Reactants : 4-Phenyloxane-4-carboxylic acid (1.0 mmol), oxalyl chloride (3.0 mmol), catalytic DMF (1 drop).

-

Conditions : Stirred in dry dichloromethane (10 mL) at 0°C for 1 hour, then at room temperature for 3 hours.

-

Workup : Evaporate excess oxalyl chloride under vacuum.

-

Purity : >95% by ¹H NMR.

Final Coupling: Amide Bond Formation

The two intermediates are coupled via a nucleophilic acyl substitution reaction:

Procedure:

-

Reactants :

-

Intermediate A (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine, 1.0 mmol)

-

Intermediate B (4-Phenyloxane-4-carbonyl chloride, 1.2 mmol)

-

Triethylamine (2.0 mmol) in dry THF (20 mL)

-

-

Reaction : Stirred at 0°C for 1 hour, then at room temperature for 12 hours.

-

Workup : Quenched with water, extracted with ethyl acetate, and dried over MgSO₄.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2).

-

Yield : 70% as a white solid.

Characterization Data :

-

IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

-

¹H NMR (400 MHz, CDCl₃) : δ 7.40–7.60 (m, 5H, Ph), 4.20–4.40 (m, 2H, oxane-H), 3.50–3.70 (m, 4H, piperidine-H), 2.50 (s, 3H, CH₃).

-

HRMS (ESI) : [M+H]⁺ calc. for C₂₀H₂₂N₃O₂S: 376.1432, found: 376.1435.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach involves simultaneous thiadiazole formation and acylation:

Solid-Phase Synthesis

For high-throughput applications, the thiadiazole-piperidine moiety can be immobilized on Wang resin, followed by acylation with the oxane carbonyl chloride.

Challenges and Optimization

-

Regioselectivity : Ensuring substitution at the 3-position of piperidine requires careful control of reaction conditions (e.g., using bulky bases to direct substitution).

-

Oxane Stability : The oxane ring is prone to ring-opening under acidic conditions; neutral pH is maintained during coupling.

-

Purification : Silica gel chromatography is critical due to the polar nature of intermediates .

Q & A

Q. What synthetic strategies are recommended for constructing the piperidine-thiadiazole-phenyloxane scaffold?

The synthesis of this compound involves multi-step protocols, including:

- Intramolecular acyl transfer reactions to stabilize the piperidine ring, as demonstrated in spiropiperidine scaffold synthesis using Pd/C and HCOONH₄ for debenzylation .

- Heterocyclic coupling : Thiadiazole rings can be introduced via cyclization of thiosemicarbazides with ketones or via copper-catalyzed click chemistry (e.g., CuI in THF/acetone for triazole formation) .

- Oxadiazole/thiadiazole synthesis : Use PEG-400 as a solvent with catalytic acetic acid for cyclocondensation reactions .

Q. How can spectroscopic data resolve structural ambiguities in the final compound?

- 1D/2D NMR : Assign piperidine ring conformations and acyl migration products by analyzing coupling constants (e.g., axial vs. equatorial protons) and NOESY correlations .

- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thiadiazole (C-S-C, ~1290–1327 cm⁻¹) functional groups .

- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of phenyloxane or thiadiazole moieties) .

Q. What solvent systems and catalysts optimize yield in key reactions?

- Solvents : THF/acetone mixtures for copper-catalyzed couplings ; PEG-400 for cyclocondensation due to its green chemistry profile .

- Catalysts : CuI (10 mol%) for triazole formation , and Pd/C for hydrogenolytic debenzylation .

Advanced Research Questions

Q. How does the piperidine ring conformation influence acyl migration efficiency?

- Conformational analysis : Chair vs. boat conformations affect steric hindrance during acyl transfer. Use DFT calculations or X-ray crystallography to predict transition states .

- Spectroscopic evidence : Compare NOESY data (e.g., axial protons in chair conformation) to infer reaction pathways .

- Case study : Acetyl groups migrate faster than bulkier acyl groups due to reduced steric clash .

Q. What computational methods predict pharmacokinetic properties of this compound?

- QSAR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental pIC₅₀ values from phenyl piperidine analogues .

- ADMET prediction : Use software like ADMET Predictor™ to assess blood-brain barrier permeability and cytochrome P450 interactions .

- Docking studies : Map thiadiazole and phenyloxane moieties to target binding pockets (e.g., enzyme active sites) .

Q. How can contradictory spectral data for amide configurations be resolved?

- 2D NMR techniques : Use HSQC to correlate carbonyl carbons with adjacent protons and HMBC to confirm long-range coupling .

- X-ray crystallography : Definitive assignment of stereochemistry via crystal structure analysis, as done for spiropiperidine derivatives .

- Dynamic NMR : Monitor temperature-dependent shifts to identify rotameric equilibria in flexible acyl groups .

Q. What are the environmental and stability considerations for this compound?

- Storage : Store at –20°C under inert gas to prevent hydrolysis of the carbonyl group .

- Disposal : Avoid aqueous release; use incineration or solvent recovery systems due to piperidine’s aquatic toxicity .

- Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.